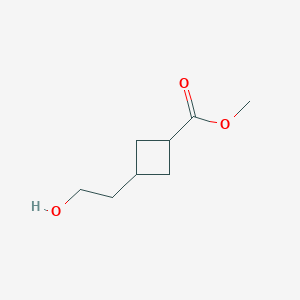
Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol. This compound is used in various scientific research fields, including medicinal chemistry, chemical synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form 3-(2-hydroxyethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production methods for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate are not well-documented in the literature. the general principles of esterification and the use of acid catalysts are likely to be employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of 3-(2-chloroethyl)cyclobutane-1-carboxylate or 3-(2-aminoethyl)cyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved would vary based on the specific drug being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cyclohexane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cycloheptane-1-carboxylate
Uniqueness
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with unique structural features.
Biological Activity
Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a carboxylate group and a hydroxyethyl substituent. Its molecular structure can be represented as follows:
This structure contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. It has been shown to influence various biological processes, including:
- Cell Proliferation : The compound may modulate signaling pathways that regulate cell growth and division.
- Neurite Retraction : It can affect neuronal cells, potentially influencing neurodegenerative processes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antioxidant Potential
Research indicates that this compound exhibits significant antioxidant activity. The following table summarizes the IC50 values derived from various assays that measure its ability to scavenge free radicals:
These values indicate a comparable effectiveness to known antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions.
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity of the compound. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The following table presents findings from relevant studies:
While specific IC50 values for this compound are still being determined, its structural similarity to known anticholinesterase agents suggests promising potential.
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that they could reduce neuronal apoptosis in vitro, indicating that this compound might have similar protective properties against neurodegeneration.
- Cell Migration Studies : Research on lysophosphatidic acid (LPA) revealed that compounds similar in structure to this compound could influence cell migration and proliferation through LPA receptor modulation . This suggests a potential role for the compound in cancer biology.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
FMSCYNDODWVHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















